

Technical Support Center: Purification of Ethyl 4-methoxybenzoate by Distillation

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Compound of Interest

Compound Name: **Ethyl 4-methoxybenzoate**

Cat. No.: **B166137**

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of **Ethyl 4-methoxybenzoate** by distillation.

Physical and Chemical Properties

A thorough understanding of the physical properties of **Ethyl 4-methoxybenzoate** is crucial for a successful distillation. Key data is summarized below for easy reference.

| Property | Value | Source |
|-------------------------|---|---|
| Molecular Formula | C10H12O3 | [1] [2] [3] |
| Molecular Weight | 180.20 g/mol | [3] [4] |
| Boiling Point | 263 °C (at 760 mmHg) | [4] [5] [6] |
| 142-143 °C (at 12 mmHg) | [1] [7] [8] | |
| Melting Point | 7-8 °C | [1] [4] [5] [6] [7] |
| Density | 1.103 - 1.1047 g/mL at 25 °C | [5] [6] [7] |
| Refractive Index | 1.524 - 1.526 (at 20 °C) | [1] [5] [6] [7] |
| Appearance | Colorless to pale yellow liquid | [3] [9] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] [4] [9] |

Experimental Protocols

Protocol 1: Fractional Distillation at Reduced Pressure (Vacuum Distillation)

This method is recommended for purifying **Ethyl 4-methoxybenzoate** to minimize thermal decomposition and achieve high purity.

Materials:

- Crude **Ethyl 4-methoxybenzoate**
- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with condenser
- Receiving flask(s)

- Heating mantle with stirrer
- Vacuum pump with a vacuum trap
- Manometer
- Boiling chips or magnetic stir bar
- Thermometer

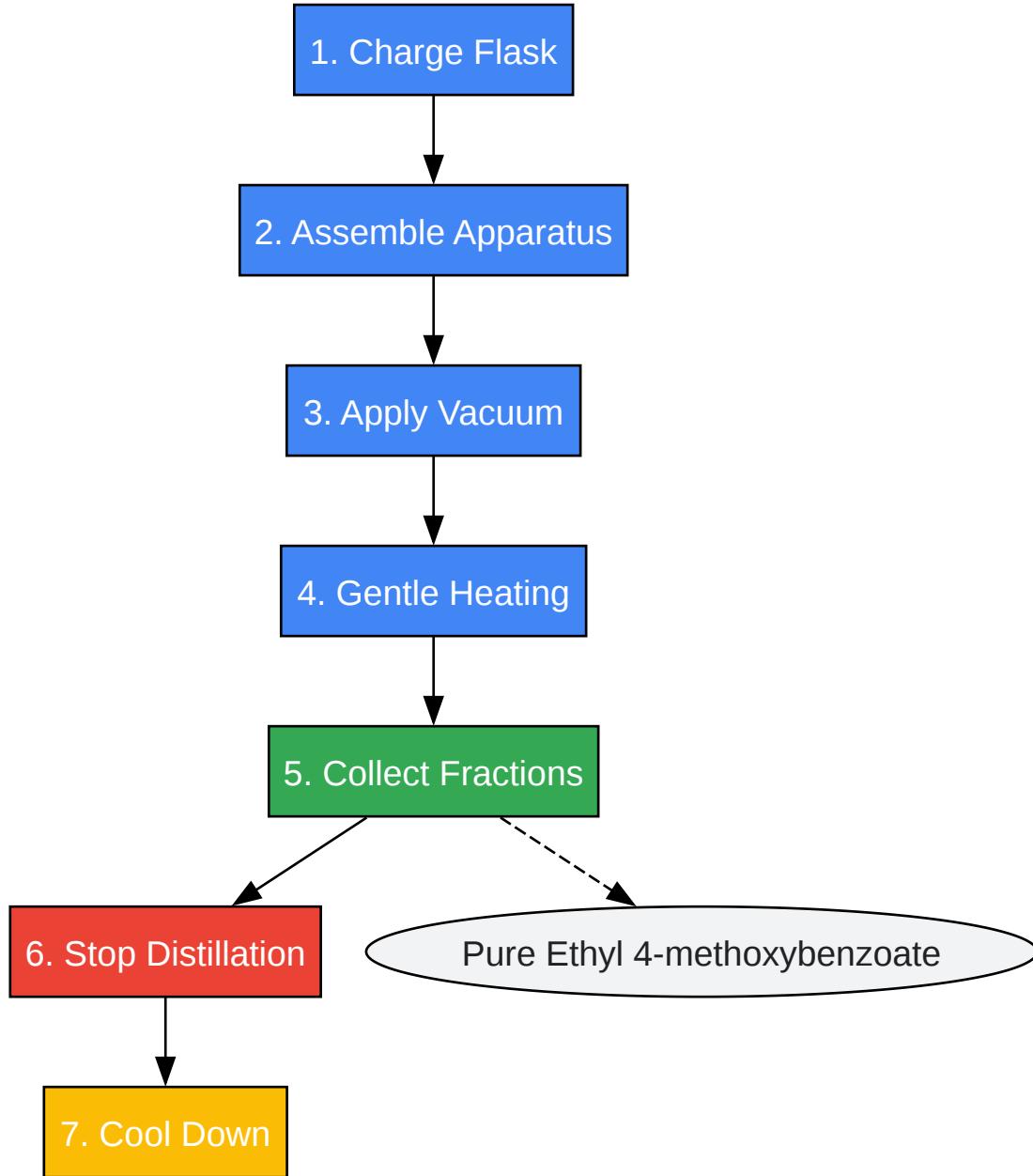
Procedure:

- Preparation: Add the crude **Ethyl 4-methoxybenzoate** and boiling chips (or a magnetic stir bar) to the round-bottom flask. The flask should not be more than two-thirds full.
- Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.
- Initiate Vacuum: Gradually apply vacuum to the system, monitoring the pressure with the manometer until the desired pressure (e.g., 12 mmHg) is reached and stable.
- Heating: Begin heating the flask gently with the heating mantle.
- Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow for a slow and steady distillation.
- Fraction Collection: Collect the distillate fractions in separate receiving flasks. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of **Ethyl 4-methoxybenzoate** at the applied pressure (approximately 142-143 °C at 12 mmHg).[1][7][8]
- Termination: Once the main fraction has been collected and the temperature begins to rise or fall significantly, stop the distillation.
- Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

Experimental Workflow for Vacuum Distillation

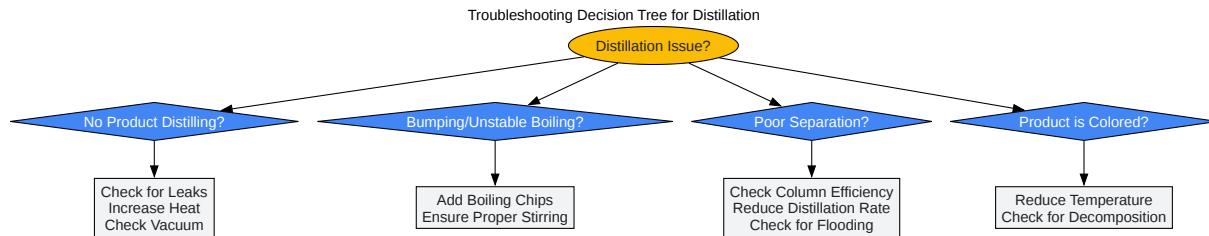
Workflow for Vacuum Distillation of Ethyl 4-methoxybenzoate



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Caption: A simplified workflow for the vacuum distillation of **Ethyl 4-methoxybenzoate**.

Troubleshooting Logic



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